
2-(Benzylthio)-3-nitropyridine
Vue d'ensemble
Description
2-(Benzylthio)-3-nitropyridine is a compound that is part of a broader class of nitropyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The nitropyridine moiety is a common structural feature in these molecules, which can be modified to produce substances with diverse chemical and physical properties.
Synthesis Analysis
The synthesis of nitropyridine derivatives can be achieved through various methods. For instance, 2,2′-dithiobis(5-nitropyridine) has been used for the activation of the thiol function of cysteine in peptides, leading to asymmetric disulfide formation, as demonstrated in the preparation of cytochrome model peptides . Another approach involves the synthesis of 3-cyanopyridine-2-thiones through the reaction of δ-keto nitroles with sulfur or by condensation of chalcones with cyanothioacetamide . These methods highlight the versatility in synthesizing nitropyridine derivatives, which can be further functionalized to obtain a variety of compounds.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives can be complex and is often studied using quantum chemical calculations. For example, 2-amino-3-methyl-5-nitropyridine has been investigated using density functional theory (DFT) to determine its optimized geometry and vibrational frequencies . Such studies are crucial for understanding the intrinsic properties of these molecules, which can influence their reactivity and interactions with other substances.
Chemical Reactions Analysis
Nitropyridine derivatives can undergo various chemical reactions, leading to a range of products. The synthesis of 2-(3-Nitro-2-pyridylmethyl)benzazoles and their photochromic properties have been explored, revealing that these compounds can form different photoinduced forms depending on the pH of the solution . This indicates that nitropyridine derivatives can be chemically versatile and may be used in applications that require light-responsive materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. Quantum chemical studies on compounds like 2-amino-3-methyl-5-nitropyridine provide insights into their energy levels, vibrational modes, and electronic properties, such as HOMO and LUMO energies . Additionally, the crystal structures of related compounds, such as 2,4,6-trimethylpyridine complexes, have been determined, showing how modifications to the nitropyridine core can affect properties like hydrogen bonding and proton transfer . These analyses are essential for designing nitropyridine derivatives with desired properties for specific applications.
Applications De Recherche Scientifique
Structural Analysis and Theoretical Studies
- Structural Characteristics : The structure of related compounds, like 3-benzyloxy-2-nitropyridine, has been extensively studied, revealing details about molecular orientations and interactions. These studies, combining experimental and theoretical approaches, provide insights into the molecular structure and its implications for various applications (Sun et al., 2012).
Chemical Reactions and Synthesis
- Nucleophilic Substitutions : Research into nucleophilic substitutions involving similar compounds, such as 2-chloro-3-nitropyridine, has been conducted. This research sheds light on the reaction kinetics and mechanisms, which are fundamental for developing new synthetic pathways (Hamed, 1997).
- Synthesis of Benzimidazole and Benzthiazole : Innovative synthesis methods involving compounds like 2-nitropyridine have been investigated for producing benzimidazole and benzthiazole moieties. Such methods are crucial for creating diverse chemical structures used in various applications (Quadri et al., 2017).
Molecular and Electronic Properties
- Crystal Structure Analysis : The crystal structure of related nitropyridine derivatives has been analyzed, providing valuable information on molecular configuration and potential applications in materials science (Zhang et al., 2006).
- Electronic Device Applications : Molecules containing nitroamine redox centers, similar in structure to nitropyridines, have been utilized in electronic devices, demonstrating properties like negative differential resistance, which are significant for electronic and optoelectronic applications (Chen et al., 1999).
Biochemical and Medicinal Applications
- Antiprotozoal Activity : Studies have shown that derivatives of nitropyridine, like pyridine thioaryl ethers, possess significant antiprotozoal activity. This suggests potential applications in developing new medicinal compounds (Fetisov et al., 2021).
Propriétés
IUPAC Name |
2-benzylsulfanyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-14(16)11-7-4-8-13-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGAGHBQCBIQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963838 | |
| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzylthio)-3-nitropyridine | |
CAS RN |
69212-31-3 | |
| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzylthio)-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


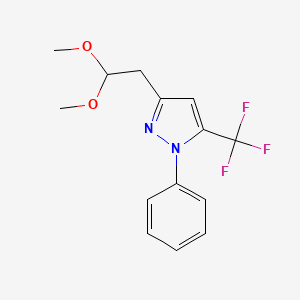

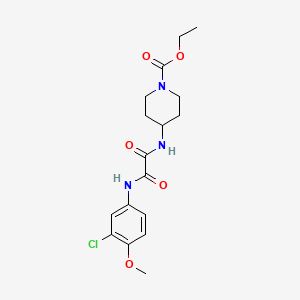
![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)
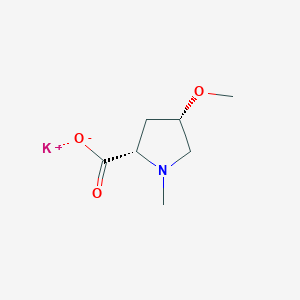
![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)
![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)
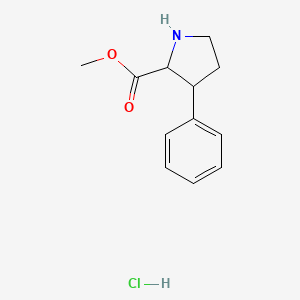
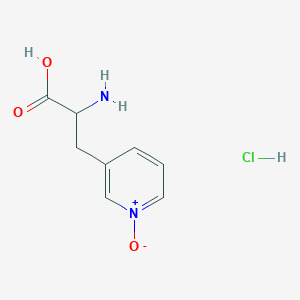

![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/no-structure.png)